2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide
Overview
Description
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide is a quinoline derivative known for its significant applications in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of an amino group at the 2-position and a carboxamide group at the 3-position, along with a 4-fluorophenyl substituent, contributes to its unique chemical properties and biological activities.
Biochemical Analysis
Biochemical Properties
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, inhibiting or activating their function. This compound can also influence gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions result in changes in cellular processes, such as signal transduction, gene transcription, and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects are often observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through classical synthesis protocols such as the Skraup, Doebner von Miller, or Friedländer synthesis . These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.
Once the quinoline core is synthesized, the introduction of the amino group at the 2-position can be accomplished through nitration followed by reduction. The carboxamide group at the 3-position is typically introduced via amidation reactions using appropriate carboxylic acid derivatives. The final step involves the substitution of the fluorophenyl group at the 4-position, which can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophilic substitution often employs halogenating agents like N-bromosuccinimide (NBS), while nucleophilic substitution may use bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Fluoroquinolones: A class of antibiotics that also feature a fluorinated quinoline structure.
Uniqueness
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug development .
Properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPILZFUGFHJNCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221853 | |
Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524036-16-6 | |
Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524036-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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